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VPS34-IN1 Selectivity Profile

The core selectivity data for VPS34-IN1 is summarized in the table below.

Assay Type Targets Tested Key Findings Citation
In Vitro Lipid 25 lipid kinases, including all Inhibits recombinant VPS34 with an [1]
Kinase Class | PI3K isoforms IC50 of 25 nM. No significant activity
Profiling (p110q, p110p, p110y, observed against other lipid kinases at

p1108) and Class Il PI3Ks tested concentrations.
In Vitro Protein 340 protein kinases No significant inhibition was detected. [1]
Kinase
Profiling
Cellular Target Serum- and glucocorticoid- Induces a rapid (~1 min) and dose- [1] [2]
Engagement regulated kinase-3 (SGK3) dependent loss of SGK3

phosphorylation, serving as a cellular
biomarker of VPS34 inhibition.

Cellular FLT3-ITD signaling in AML Specifically inhibits STAT5
Phenotypic cells phosphorylation downstream of FLT3-
Assays ITD without broad effects on other

kinases, suggesting an indirect,
pathway-specific effect.

[3]
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The primary documented off-target effect involves the serum- and glucocorticoid-regulated kinase-3
(SGK3). This is not a direct inhibition of the kinase but a consequence of VPS34's biological function.
SGK3's activity depends on its PX domain binding to PI3P on endosomes. By depleting cellular PI3P pools,
VPS34-IN1 disrupts SGK3 localization and subsequent phosphorylation, leading to its inactivation [1] [2].

Experimental Protocols for Assessing Specificity

Here are detailed methodologies for key experiments cited in the literature to evaluate VPS34-IN1 activity

and off-target effects.

Monitoring PI3P-Dependent SGK3 Inactivation

This protocol uses SGK3 phosphorylation as a biomarker for VPS34 inhibition in cells [1].

¢ 1. Cell Treatment: Treat cells (e.g., HEK293, MOLM-14) with VPS34-IN1 (e.g., 1 uM) for a short
duration (1-60 minutes).
e 2. Cell Lysis: Lyse cells in a RIPA buffer supplemented with protease and phosphatase inhibitors.
¢ 3. Western Blotting:
o Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
o Probe the membrane with antibodies against phospho-SGK3 (Thr320) to assess kinase
activation.
o Use a total SGK3 antibody as a loading control.
o To confirm VPS34 inhibition, monitor the phosphorylation of NDRGL1 (a direct substrate of
SGK3).
e 4, Data Interpretation: A rapid reduction in phospho-SGK3 and phospho-NDRG1 signals indicates
effective VPS34 engagement without direct kinase inhibition.

Evaluating Antileukemic Activity & Apoptosis in AML Cells

This method is used to confirm the on-target therapeutic effect of VPS34-IN1 in acute myeloid leukemia

(AML) models [3].

¢ 1. Cell Culture: Maintain AML cell lines (e.g., MOLM-14, MV4-11) or primary patient-derived AML
blasts in appropriate media.
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e 2. Drug Treatment: Treat cells with a range of VPS34-IN1 concentrations (e.g., 0.1-10 uM) for 24-72
hours. Use DMSO as a vehicle control.
e 3. Viability and Apoptosis Assays:
o Viability: Use assays like Uptiblue or MTT to measure metabolic activity.
o Apoptosis: Stain cells with Annexin V-PE and a viability dye (e.g., 7-AAD) and analyze by flow

cytometry.
e 4, Data Analysis: Calculate IC50 values for viability. The percentage of Annexin V-positive cells

guantifies apoptosis induction.

Analyzing Synergistic Effects with Other Agents

This protocol assesses combined drug effects, such as with L-asparaginase or STING agonists [3] [2].

¢ 1. Combination Design: Treat cells with a matrix of VPS34-IN1 and the second agent (e.g., L-
asparaginase, 2'3'-cGAMP) across a range of concentrations.

e 2. Viability Measurement: Measure cell viability after 48-72 hours of treatment.

¢ 3. Synergy Calculation: Input the dose-response data into a tool like SynergyFinder. Apply the ZIP
(Zero Interaction Potency) model to calculate a synergy score. A score >10 indicates synergy.

Troubleshooting Common Issues

FAQ 1: My Western blot shows no change in SGK3 phosphorylation after VPS34-IN1 treatment. What

could be wrong?

¢ Check inhibitor activity: Confirm the stock solution is fresh and properly stored. Verify that the
working concentration (typically 0.5-5 uM) is sufficient for your cell type.
¢ Optimize treatment time: SGK3 dephosphorylation can occur within minutes. Perform a time-course

experiment (1 min to 2 hours).
¢ Validate antibodies: Ensure antibodies for p-SGK3 (Thr320) and total SGK3 are specific and

working correctly.
FAQ 2: I observe cytotoxic effects that I suspect are off-target. How can I investigate this?

e Use a genetic control: Compare the effects of VPS34-IN1 with genetic knockdown or knockout of
VPS34 in your cell model. Consistent phenotypes support an on-target effect [3].

¢ Profile key signaling pathways: Use a phospho-kinase array or phosphoproteomics to check for
unexpected alterations in signaling pathways beyond the intended STAT5 or SGK3 targets [3].
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FAQ 3: How can I confirm that my observed phenotype is due to autophagy inhibition versus other

VPS34 functions?

¢ Use multiple autophagy assays: Do not rely on a single readout. Combine GFP-LC3 puncta
formation analysis (via immunofluorescence) with Western blotting for LC3-1 to LC3-1l conversion and
p62/SQSTM1 degradation.

 Employ alternative inhibitors: Use distinct autophagy inhibitors that act at different stages (e.g.,
chloroquine for lysosomal inhibition) to see if they phenocopy VPS34-IN1 effects [3].

Visualizing Key Signaling Pathways

The diagram below illustrates the primary documented signaling pathways affected by VPS34-IN1,
highlighting its on-target effect and the consequential off-target effect on SGK3.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://www.smolecule.com/products/s548427?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4209782/
https://colab.ws/articles/10.1101%2F2024.06.17.599308
https://www.nature.com/articles/s41389-020-00278-8?error=cookies_not_supported&code=ca26e6f3-841b-4284-8c72-ff77308e9f6b
https://www.smolecule.com/products/b548427#vps34-in1-off-target-effects-analysis
https://www.smolecule.com/products/b548427#vps34-in1-off-target-effects-analysis
https://www.smolecule.com/products/b548427#vps34-in1-off-target-effects-analysis
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548427?utm_src=pdf-bulk
https://www.smolecule.com/products/s548427?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Root Cause Analysis & Performance Maximization

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/products/s548427?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

